molecular formula C9H10ClFO B13701707 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene

Cat. No.: B13701707
M. Wt: 188.62 g/mol
InChI Key: XXGZIPLMDZZOQH-UHFFFAOYSA-N
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Description

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxyethyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 2-(chloromethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether (CMME): A compound with a similar chloromethoxy group but without the fluorine substitution.

    1,2-Bis(2-chloroethoxy)ethane: A compound with two chloromethoxy groups and a different structural framework.

Uniqueness

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is unique due to the presence of both a chloromethoxyethyl group and a fluorine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Biological Activity

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10ClF. Its structure features a fluorobenzene ring substituted with a chloromethoxyethyl group, which contributes to its unique chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparisons with related compounds.

The compound's reactivity is influenced by its functional groups. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom may enhance lipophilicity, potentially affecting its biological interactions. Various synthesis methods have been reported, but specific details on the most effective pathways remain limited.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology and toxicology. The compound's structural similarities to other biologically active molecules suggest it may exhibit various pharmacological effects.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. The presence of halogens (chlorine and fluorine) can enhance the potency against specific pathogens.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro against different cell lines, showing varying degrees of toxicity that warrant further investigation.
  • Enzyme Inhibition : The potential for enzyme inhibition is notable, particularly regarding enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic effects or adverse reactions.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesNotable Properties
1-Chloro-3-(chloromethoxy)-2-fluorobenzeneChloromethoxy and fluorine substituentsSimilar reactivity but different substitution patterns
1-Bromo-3-(chloromethoxy)-2-fluorobenzeneBromine instead of chlorineIncreased reactivity due to bromine
1-[2-(Methoxy)ethyl]-2-fluorobenzeneMethoxy instead of chloromethoxyPotentially lower toxicity
1-[2-(Chloroethyl)]-4-fluorobenzeneChloroethyl substituentDifferent biological activity profile

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Antimicrobial Properties : Research published in Yakugaku Zasshi examined a series of halogenated compounds, noting their enhanced antimicrobial efficacy compared to non-halogenated analogs, suggesting a similar potential for this compound .
  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of various benzene derivatives indicated that compounds with chloromethoxy groups often exhibited significant cytotoxicity against cancer cell lines . This suggests that further exploration into this compound's effects on cancer cells could yield valuable insights.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain fluorinated compounds could inhibit key metabolic enzymes, impacting drug metabolism and efficacy . This aspect is crucial for understanding the pharmacokinetics of this compound.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-2-fluorobenzene

InChI

InChI=1S/C9H10ClFO/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

XXGZIPLMDZZOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCl)F

Origin of Product

United States

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